(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
(3R,4S)-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHCRQCANKFFA-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H16Cl2N2O3
- CAS Number : 1392212-96-2
- Molecular Weight : 272.17 g/mol
The compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It has been identified as a potential inhibitor of arginase, an enzyme involved in the urea cycle and nitric oxide synthesis. By inhibiting arginase activity, it may enhance the availability of L-arginine, a precursor for nitric oxide production, which plays a crucial role in various physiological processes including vasodilation and neurotransmission .
Biological Activity
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Enzyme Inhibition :
- Studies have shown that derivatives of pyrrolidine-3-carboxylic acids can significantly inhibit arginase I and II with IC50 values in the nanomolar range. For instance, related compounds have demonstrated up to a 1000-fold increase in potency compared to standard inhibitors like N-hydroxy-nor-l-arginine .
- Neuroprotective Effects :
- Anticonvulsant Activity :
Case Study 1: Arginase Inhibition
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the pyridine ring significantly enhance inhibitory activity against arginase. The lead compound exhibited IC50 values of 1.3 nM for arginase I and 8.1 nM for arginase II, highlighting the potential for developing potent therapeutics targeting these enzymes .
Case Study 2: Neuroprotection
In preclinical models of neurodegeneration, compounds structurally related to (3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid were shown to improve cognitive function and reduce markers of oxidative stress. These findings support the hypothesis that this class of compounds could be developed for treating Alzheimer's disease and other cognitive impairments .
Scientific Research Applications
Pharmacological Applications
-
Drug Development :
- The compound has been investigated for its potential as a therapeutic agent due to its ability to selectively inhibit specific biological pathways. Research indicates that it may play a role in modulating tyrosine kinase activity, which is crucial in various cellular processes including growth and differentiation .
- It has been noted for its application in synthesizing derivatives that can target various diseases, including cancer and neurodegenerative disorders .
-
Synthesis of Chiral Compounds :
- The compound serves as a precursor in the synthesis of other chiral molecules, which are vital in the development of enantiomerically pure pharmaceuticals. Its synthesis involves straightforward methods that yield high purity and yield, making it an attractive candidate for further chemical modifications .
Case Studies
- Inhibitory Activity Against Tyrosine Kinases :
- Neuroprotective Effects :
Summary of Findings
The applications of (3R,4S)-rel-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride span across drug development and synthetic chemistry. Its ability to inhibit specific kinases positions it as a promising candidate for further pharmaceutical research. Additionally, its role in synthesizing other chiral compounds enhances its value in medicinal chemistry.
Comparison with Similar Compounds
Stereochemical and Salt Form Comparisons
- Dihydrochloride Salts : The target compound’s dihydrochloride form enhances aqueous solubility compared to free carboxylic acids. Analogous dihydrochloride salts (e.g., (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride, CAS: 1330750-18-9) share this property but differ in substituent electronic effects .
- Stereoisomerism : The "(3R,4S)-rel" designation indicates a racemic mixture of relative configurations. Enantiopure analogs (e.g., (3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride) may exhibit distinct biological activities, though comparative data are lacking in the provided evidence .
Q & A
Basic Question: What are the recommended synthetic routes for preparing (3R,4S)-rel-4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of pyrrolidine-carboxylic acid derivatives typically involves multi-step routes, including cyclization, functional group modifications, and salt formation. For example:
- Key Step : Formation of the dihydrochloride salt via treatment with HCl under controlled conditions (e.g., 0–50°C in aqueous medium, as demonstrated in similar syntheses ).
- Optimization : Adjusting reaction temperature, stoichiometry of HCl, and solvent polarity can enhance yield. Evidence from analogous compounds shows that heating to 50°C improves solubility and salt formation efficiency .
- Purification : Use recrystallization or column chromatography to isolate the dihydrochloride form, monitored by HPLC (≥98% purity target, as in ).
Basic Question: How should researchers validate the stereochemical configuration and purity of this compound?
Methodological Answer:
- Chiral HPLC or SFC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Compare retention times with known standards .
- 1H/13C NMR : Analyze coupling constants and diastereotopic proton splitting patterns to confirm the (3R,4S) configuration. For example, vicinal coupling constants (J values) in pyrrolidine rings can distinguish stereoisomers .
- X-ray Crystallography : Resolve absolute configuration if crystalline material is available, as done for structurally related proline derivatives .
Advanced Question: How can researchers resolve contradictions in biological activity data linked to batch-to-batch variability in synthesis?
Methodological Answer:
- Root-Cause Analysis :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates or stereoisomers) that may contribute to variability .
- Stability Studies : Test storage conditions (e.g., moisture, temperature) to assess degradation pathways. For instance, hygroscopic dihydrochloride salts may require desiccants at −20°C .
- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., pH during salt formation) to correlate synthetic conditions with bioactivity outcomes .
Advanced Question: What computational and experimental strategies are suitable for studying the compound’s mechanism of action in target binding?
Methodological Answer:
- Molecular Docking : Model interactions between the pyrrolidine-carboxylic acid moiety and target receptors (e.g., enzymes with pyridine-binding pockets). Use software like AutoDock Vina to predict binding affinities .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .
- Mutagenesis Studies : Introduce point mutations in receptor active sites to validate computational predictions, as seen in studies of analogous pyridine derivatives .
Advanced Question: How can researchers address challenges in solubility and bioavailability during preclinical studies?
Methodological Answer:
- Salt Form Screening : Test alternative counterions (e.g., mesylate, besylate) if dihydrochloride shows poor solubility in physiological buffers .
- Co-Solvent Systems : Use DMSO-water or PEG-based vehicles to enhance solubility, guided by phase diagrams .
- Prodrug Design : Modify the carboxylic acid group to esters or amides, which hydrolyze in vivo to release the active form .
Basic Question: What analytical techniques are critical for stability-indicating studies of this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze degradation products via LC-MS .
- HPLC-MS/MS : Quantify degradation products and confirm structures using high-resolution mass spectrometry .
- Karl Fischer Titration : Monitor water content to assess hygroscopicity, a common issue with hydrochloride salts .
Advanced Question: How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of the (3R,4S) isomer?
Methodological Answer:
- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation of precursor imines .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Convert racemic mixtures to diastereomeric salts with chiral resolving agents (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
